molecular formula C18H28BNO5 B1341737 tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 262433-02-3

tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B1341737
M. Wt: 349.2 g/mol
InChI Key: HTNAUNFQAMHASO-UHFFFAOYSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that have garnered interest due to their utility in various chemical transformations and as intermediates in the synthesis of biologically active compounds. These compounds typically feature a tert-butyl group attached to a carbamate moiety, which can serve as a protective group for amines or as a handle for further functionalization.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through different routes, depending on the desired substitution pattern on the phenyl ring. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, showcasing their potential as N-(Boc)-protected nitrones . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with various substituents affecting their properties. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate features an indoline, boronate, and tert-butylcarbonyl group, and its structure has been confirmed by NMR, MS, FT-IR, and X-ray single crystal diffraction10. The molecular electrostatic potential and frontier molecular orbitals of such compounds have been studied using density functional theory (DFT), providing insights into their physicochemical properties10.

Chemical Reactions Analysis

Tert-butyl carbamates participate in various chemical reactions, which can be utilized to create a wide range of products. For example, tert-butyl carbamates have been used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification to yield optically pure enantiomers . Additionally, tert-butyl carbamates can be involved in Suzuki cross-coupling reactions, as demonstrated in the synthesis of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate, which is of interest for the production of organic photovoltaic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, derivatives of 9-phenyl-9H-carbazole with tert-butyl substituents exhibit both thermally activated delayed fluorescence and aggregation-induced emission enhancement, with high photoluminescence quantum yields in the solid state . The ionization potentials and electron mobilities of these compounds have been measured, indicating their potential use in organic electronic devices . Furthermore, the enzymatic kinetic resolution of tert-butyl carbamates has been shown to have excellent enantioselectivity, which is crucial for the synthesis of chiral molecules .

Scientific Research Applications

  • Chemical Synthesis

    • This compound is an important intermediate in many biologically active compounds such as crizotinib . It is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
  • Pharmaceutical and Chemical Industry

    • This compound is commonly used in the preparation of pharmaceutical and chemical intermediates . The specific methods of application or experimental procedures, as well as the outcomes, are not detailed in the source.
  • Chemical Industry

    • This compound is often used in the chemical industry as a precursor for the synthesis of other complex molecules . The specific methods of application or experimental procedures, as well as the outcomes, are not detailed in the source.
  • Pharmaceutical Research

    • This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib . It is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
  • Chemical Industry

    • This compound is often used in the chemical industry as a precursor for the synthesis of other complex molecules . The specific methods of application or experimental procedures, as well as the outcomes, are not detailed in the source.
  • Pharmaceutical Research

    • This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib . It is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.

properties

IUPAC Name

tert-butyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-13-10-9-12(11-14(13)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNAUNFQAMHASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590361
Record name tert-Butyl [2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS RN

262433-02-3
Record name 1,1-Dimethylethyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester
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